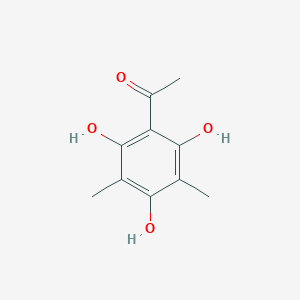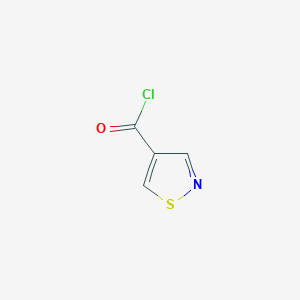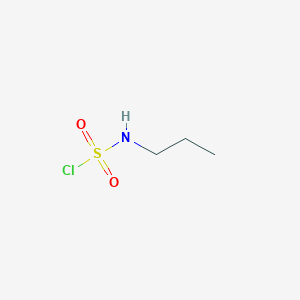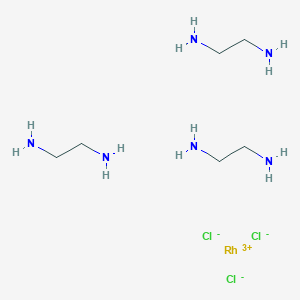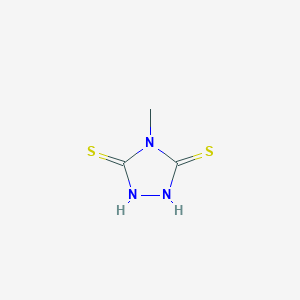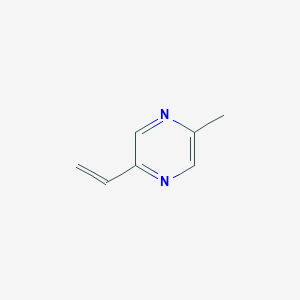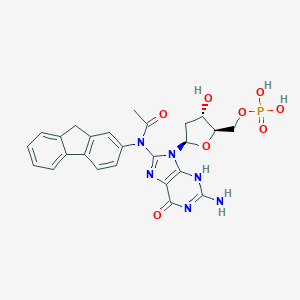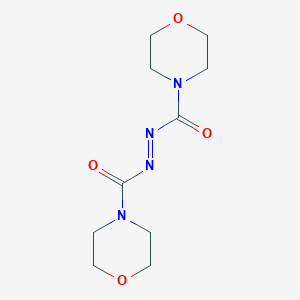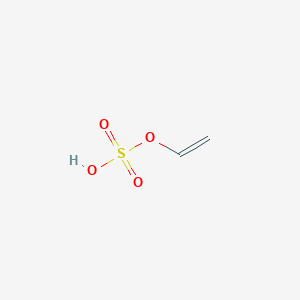
Vinyl hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl hydrogen sulphate (VHS) is a chemical compound that is widely used in scientific research due to its unique properties. It is an organic compound with the molecular formula C2H3O4S and is commonly used as a reagent in various chemical reactions. VHS is a highly reactive compound and can be synthesized using various methods.
Mécanisme D'action
Vinyl hydrogen sulphate is a highly reactive compound that can react with various functional groups, including alcohols, amines, and thiols. The mechanism of action of Vinyl hydrogen sulphate involves the addition of the Vinyl hydrogen sulphate molecule to the functional group of the substrate, resulting in the formation of a stable intermediate. The intermediate can then undergo further reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
Vinyl hydrogen sulphate is a highly reactive compound that can cause damage to biological systems. It is toxic to cells and can cause oxidative stress, DNA damage, and cell death. Vinyl hydrogen sulphate can also cause damage to the liver and kidneys, leading to organ dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Vinyl hydrogen sulphate in lab experiments include its high reactivity, which allows for the synthesis of complex molecules, and its versatility, which allows for its use in a wide range of chemical reactions. The limitations of using Vinyl hydrogen sulphate in lab experiments include its toxicity, which can cause damage to biological systems, and its instability, which can lead to the formation of unwanted byproducts.
Orientations Futures
For the use of Vinyl hydrogen sulphate in scientific research include the development of new synthesis methods that are more efficient and environmentally friendly. The use of Vinyl hydrogen sulphate in the synthesis of new polymers and pharmaceuticals is also an area of active research. Additionally, the development of new methods for the detoxification of Vinyl hydrogen sulphate and other reactive compounds is an area of active research.
Méthodes De Synthèse
Vinyl hydrogen sulphate can be synthesized using different methods, including the reaction of vinyl alcohol with sulphuric acid or the reaction of vinyl chloride with sulphur trioxide. The most common method of synthesizing Vinyl hydrogen sulphate is the reaction of acetic anhydride with sulphuric acid. The reaction yields Vinyl hydrogen sulphate and acetic acid as byproducts.
Applications De Recherche Scientifique
Vinyl hydrogen sulphate is widely used in scientific research due to its unique properties. It is used as a reagent in various chemical reactions, including the synthesis of polymers, pharmaceuticals, and agrochemicals. Vinyl hydrogen sulphate is also used in the production of various chemicals, including vinyl sulphate, ethylene oxide, and vinyl ether.
Propriétés
Numéro CAS |
13401-80-4 |
|---|---|
Nom du produit |
Vinyl hydrogen sulphate |
Formule moléculaire |
C2H4O4S |
Poids moléculaire |
124.12 g/mol |
Nom IUPAC |
ethenyl hydrogen sulfate |
InChI |
InChI=1S/C2H4O4S/c1-2-6-7(3,4)5/h2H,1H2,(H,3,4,5) |
Clé InChI |
VEWLDLAARDMXSB-UHFFFAOYSA-N |
SMILES |
C=COS(=O)(=O)O |
SMILES canonique |
C=COS(=O)(=O)O |
Autres numéros CAS |
13401-80-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
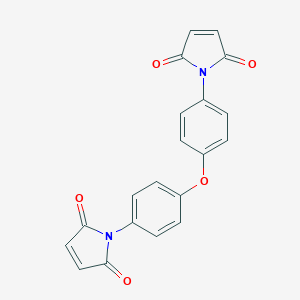
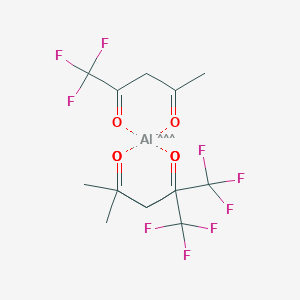
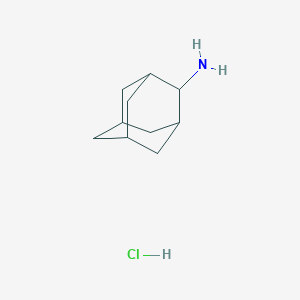
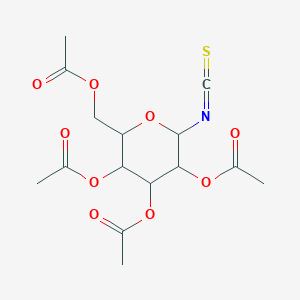
![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)
